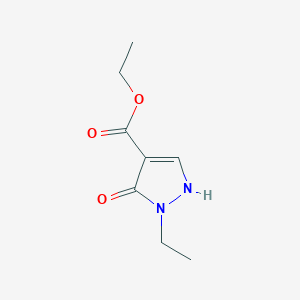

ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-7(11)6(5-9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBKCBYUKMCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an ethyl ester and a hydroxyl group, which contribute to its biological activities. The synthesis typically involves the cyclization of ethyl acetoacetate with hydrazine derivatives under specific conditions, leading to the formation of the pyrazole core followed by functionalization at the 5-position with hydroxyl and ethyl groups .

Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl acetoacetate + Hydrazine | Formation of pyrazole ring |

| 2 | Electrophilic substitution | Introduction of ethyl and hydroxyl groups |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for inhibition of COX-1 and COX-2 have been reported, indicating that this compound could serve as a lead structure for the development of new anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in inflammatory pathways. The hydroxyl and ester groups enhance binding affinity to these targets, modulating their activity effectively .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating various derivatives of pyrazole compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. This compound demonstrated a significant reduction in edema compared to the control group, with an effective dose (ED50) calculated at 10 mg/kg body weight .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is increasingly recognized as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound has been explored for its potential in developing drugs that target inflammatory pathways. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Metabolic Disorders : Studies have shown that pyrazole derivatives can influence metabolic pathways, potentially leading to new treatments for diabetes and obesity-related disorders.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyrazole derivatives, including this compound, resulted in compounds with enhanced activity against specific inflammatory markers .

Agricultural Chemistry

In agricultural chemistry, this compound serves as a precursor in the synthesis of agrochemicals, particularly fungicides and herbicides. Its applications include:

- Crop Protection : this compound has been used to develop fungicides that protect crops from fungal diseases, thereby improving yield.

- Herbicide Development : Research indicates that this compound can be used to formulate herbicides that are effective against a broad spectrum of weeds while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effectiveness |

|---|---|---|

| Fungicide | Precursor for synthesis | Enhanced crop yield |

| Herbicide | Formulation component | Broad-spectrum efficacy |

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying pyrazole derivatives. Applications include:

- Quality Control : this compound can be used as a standard reference in chromatographic techniques, aiding in the quality assessment of pharmaceutical products.

Case Study

A recent publication highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods to quantify pyrazole derivatives in complex mixtures . This method enhances the reliability of quality control processes in pharmaceutical manufacturing.

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme inhibition and metabolic pathways. Key applications include:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for drug development.

Data Table: Biochemical Applications

| Research Focus | Compound Role | Findings |

|---|---|---|

| Enzyme Inhibition | Investigative tool | Identified novel inhibitors |

| Metabolic Pathways | Pathway analysis | Insights into disease mechanisms |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Features

The following table summarizes key structural differences between ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate and analogous compounds:

Key Observations:

- Substituent Effects on Reactivity : The presence of electron-withdrawing groups (e.g., sulfonyl in ) increases electrophilicity at the pyrazole ring, facilitating nucleophilic substitution. In contrast, the hydroxy group in the target compound enhances hydrogen-bonding capacity, influencing crystal packing .

- Steric Effects : Bulky substituents like cyclohexyl () or allyl () reduce rotational freedom, impacting conformational stability and solubility.

Physicochemical Properties

- Hydrogen Bonding : The hydroxy group in this compound forms strong O–H···O/N interactions, as observed in crystal structures of related compounds . For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate exhibits intermolecular hydrogen bonds between the ester carbonyl and methoxy oxygen, stabilizing its lattice .

- Thermal Stability : Compounds with sulfonyl groups (e.g., ) show higher thermal stability (decomposition >250°C) compared to chloro-substituted derivatives (e.g., , decomposition ~180°C).

Structural Analysis and Crystallography

X-ray crystallography studies using SHELX and SIR97 have resolved hydrogen-bonding networks and conformational details in pyrazole derivatives. For instance, ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with a data-to-parameter ratio of 14.8 , ensuring high refinement accuracy.

Preparation Methods

Cyclocondensation Reaction of Hydrazines with β-Ketoesters

The classical and most common method involves the reaction of hydrazine or N-alkylhydrazine derivatives with ethyl acetoacetate or similar β-ketoesters. This cyclocondensation reaction forms the pyrazole ring system.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Ethyl acetoacetate + N-ethylhydrazine | Formation of 1-ethyl-pyrazole-4-carboxylate core via cyclocondensation |

| 2 | Controlled oxidation or hydroxylation | Introduction of hydroxyl group at 5-position |

| 3 | Purification (recrystallization/chromatography) | Isolation of pure ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate |

This method typically requires acidic or basic conditions to facilitate ring closure and may be performed in solvents such as ethanol or propanol. The hydroxylation at the 5-position can be achieved by selective oxidation or by starting with a hydroxy-substituted β-ketoester.

Alkylation of Pyrazole-5-carboxylic Esters

An alternative approach involves alkylation of pyrazole-5-carboxylic acid esters at the N-1 position using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrazole-5-carboxylic acid ester + alkyl halide | N-alkylation to form 1-alkyl-pyrazole-5-carboxylate |

| 2 | Hydroxylation or electrophilic substitution | Introduction of hydroxyl group at 5-position |

| 3 | Purification | Isolation of target compound |

However, this method can lead to isomeric mixtures requiring complex chromatographic separation.

Enolate Reaction with N-Alkylhydrazinium Salts

A patented method involves reacting the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in alcoholic solvents. This approach allows for regioselective formation of 1-alkyl-pyrazole-5-carboxylic esters.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Generation of enolate from 2,4-diketocarboxylic ester | Using base and solvent (e.g., ethanol) |

| 2 | Reaction with N-alkylhydrazinium salt | Cyclization to form pyrazole ring with N-alkyl substitution |

| 3 | Work-up and purification | Isolation of pure this compound |

This method avoids the formation of difficult-to-separate isomer mixtures common in other methods but requires handling of toxic and explosive alkylhydrazines with appropriate safety measures.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclocondensation reactions, providing uniform heating that enhances reaction rates and yields.

| Parameter | Effect |

|---|---|

| Microwave power | Increases reaction speed |

| Reaction time | Reduced from hours to minutes |

| Yield | Improved due to uniform heating and reduced side reactions |

This technique is often combined with conventional reagents such as ethyl acetoacetate and hydrazine derivatives in ethanol or propanol solvents.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range | Notes |

|---|---|---|---|---|

| Cyclocondensation (hydrazine + β-ketoester) | Simple, well-established | May require post-functionalization | Moderate to high | Commonly used classical route |

| Alkylation of pyrazole esters | Direct N-alkylation | Isomer mixtures, complex purification | Moderate | Requires chromatographic separation |

| Enolate + N-alkylhydrazinium salts | Regioselective, fewer isomers | Requires handling toxic hydrazines | High | Patented, safer with precautions |

| Microwave-assisted synthesis | Faster, higher yields | Requires specialized equipment | High | Enhances classical methods |

Research Findings and Analytical Data

Spectroscopic Confirmation: NMR and IR spectroscopy are essential for confirming the regioselectivity and functional groups in the product. The presence of the hydroxyl group at the 5-position is confirmed by characteristic OH stretching in IR and downfield shifts in NMR spectra.

Purification Techniques: Recrystallization and chromatographic methods (e.g., column chromatography) are typically employed to isolate the pure compound, especially to separate isomeric by-products formed in alkylation methods.

Reaction Optimization: Solvent choice (ethanol, propanol), temperature, and pH are critical parameters influencing yield and purity. Microwave-assisted methods allow optimization by reducing reaction times and enhancing product formation.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, a structurally analogous compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via recrystallization or chromatography. Researchers should validate intermediate structures using NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Advanced: How can computational reaction path search methods enhance the design of novel synthetic routes for this compound?

The ICReDD initiative integrates quantum chemical calculations and information science to predict reaction pathways and optimize conditions. For pyrazole derivatives, computational tools like density functional theory (DFT) can model transition states and regiochemical outcomes, reducing trial-and-error experimentation. For instance, reaction path searches can identify favorable cyclocondensation mechanisms or side reactions, enabling targeted synthesis with higher yields .

Structural Analysis: What crystallographic techniques are most effective for resolving the molecular conformation of this compound?

X-ray crystallography remains the gold standard. Programs like SHELXL (for refinement) and SIR97 (for structure solution) are widely used. For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was structurally characterized using SHELX, confirming substituent orientations and hydrogen-bonding networks . Ensure high-quality crystal growth via solvent diffusion and validate data with R-factor metrics (<5% for reliability).

Data Contradiction: How should researchers address discrepancies in reported hazard classifications for pyrazole carboxylates?

Safety data sheets (SDS) for similar compounds show variability. For instance, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is labeled non-hazardous , while ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate is classified as toxic (H302, H315) . To resolve contradictions:

- Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity).

- Verify purity via HPLC and GC-MS to rule out contaminants.

- Consult updated regulatory databases (e.g., EPA CompTox) for harmonized classifications .

Advanced: What spectroscopic and computational strategies are recommended for characterizing tautomeric equilibria in this compound?

5-hydroxy pyrazoles often exhibit keto-enol tautomerism. Combined experimental (¹H/¹³C NMR, IR) and theoretical (DFT) approaches can quantify tautomeric populations. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, NMR chemical shifts and IR carbonyl stretches (1650–1750 cm⁻¹) were correlated with DFT-calculated tautomer energies . Solvent polarity effects should be analyzed using polarizable continuum models (PCM).

Basic: What are the critical parameters for optimizing the esterification of pyrazole-4-carboxylic acid derivatives?

Esterification efficiency depends on:

- Catalyst selection : Acidic (H₂SO₄) or enzymatic (lipase) catalysts.

- Solvent system : Anhydrous ethanol for Fischer esterification.

- Reaction time/temperature : Typically 12–24 hrs at reflux (78–80°C).

Monitor progress via TLC (Rf comparison) and isolate via vacuum distillation .

Advanced: How can researchers resolve conflicting crystallographic data in polymorph screening?

Polymorphs of pyrazole carboxylates may arise due to packing variations. To address discrepancies:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Use PXRD to compare experimental and simulated patterns (Mercury software).

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonds) .

Methodological: What strategies mitigate byproduct formation during the alkylation of pyrazole derivatives?

Alkylation at the N1 position often competes with O-alkylation. Strategies include:

- Protecting groups : Temporarily block the hydroxyl group with TBSCl.

- Base selection : Use non-nucleophilic bases (e.g., NaH) to minimize side reactions.

- Kinetic control : Lower temperatures (0–5°C) to favor N-alkylation .

Advanced: How do solvent effects influence the photophysical properties of this compound?

Solvatochromism studies in solvents of varying polarity (e.g., hexane vs. DMSO) can elucidate excited-state behavior. Use time-dependent DFT (TD-DFT) to model absorption/emission spectra. For example, hydrogen-bonding solvents may stabilize enolic forms, shifting λmax by 10–20 nm .

Data Interpretation: What analytical workflows validate the stability of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.